molecular formula C5H7N3S B1500436 5-(Methylthio)pyrimidin-2-amine CAS No. 7367-94-4

5-(Methylthio)pyrimidin-2-amine

Cat. No.: B1500436
CAS No.: 7367-94-4
M. Wt: 141.2 g/mol
InChI Key: WQBNMWSBCOVADX-UHFFFAOYSA-N
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Description

5-(Methylthio)pyrimidin-2-amine is a versatile pyrimidine-based building block utilized in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a methylthio group at the 5-position and an amine group at the 2-position. The amine group is a common site for further functionalization, such as in the construction of fused pyrimidine scaffolds like pyrrolo[2,3-d]pyrimidines, which are of significant interest in the development of antimicrobial and antitumor agents . The methylthio moiety can also serve as a leaving group or be modified to alter the compound's electronic properties and reactivity. As a key synthetic intermediate, it enables the exploration of structure-activity relationships in the design of new biologically active molecules. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

5-methylsulfanylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBNMWSBCOVADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663992
Record name 5-(Methylsulfanyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7367-94-4
Record name 5-(Methylsulfanyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidine Core Synthesis

The pyrimidine ring is often synthesized via condensation reactions involving amidines and nitrile-containing precursors. For example, the condensation of cyanoacetamide derivatives with amidines under Vilsmeier reagent conditions affords substituted pyrimidines with nitrile or amino groups at specific positions. This method is scalable and industrially viable for related pyrimidine derivatives.

Introduction of the Methylthio Group

The methylthio group at the 5-position can be introduced by nucleophilic substitution or via thiolation reactions on suitable halogenated pyrimidine intermediates. For instance, halogenated pyrimidines (such as 5-chloropyrimidin-2-amine) can be reacted with methylthiolate salts or methylthiol under controlled conditions to yield 5-(methylthio)pyrimidin-2-amine.

Specific Preparation Methodologies

Ammonium Salt Intermediate Route (Adapted from Pyridine Chemistry)

Though primarily described for 2-amino-5-methylpyridine, a related approach involving ammonium salt intermediates and hydrogen bromide treatment at elevated temperatures (150-300 °C) can be adapted for pyrimidine derivatives with methylthio substitution. This involves:

  • Formation of ammonium salts from pyrimidine precursors with trialkylamines and electrophilic chlorides or anhydrides.
  • Cleavage of alkyl groups and subsequent treatment with hydrogen bromide to yield the amino-substituted pyrimidine.
  • Purification by extraction and distillation under reduced pressure.

This method demonstrates high yields (up to 95%) and purity, with careful temperature control and solvent management.

Condensation of Cyanoacetamide with Vilsmeier Reagent and Acetamidine

In a scalable synthesis for related aminomethylpyrimidines (key intermediates for vitamin B1 synthesis), cyanoacetamide is reacted with Vilsmeier reagent to form an enamine intermediate, which then condenses with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile. Subsequent hydrogenation converts the nitrile to the amine. While this exact method targets different substitution, the principle of stepwise functional group transformation is applicable for synthesizing 5-(methylthio)pyrimidin-2-amine by modifying the substituents accordingly.

Comparative Data Table of Preparation Methods

Method Key Intermediates Reaction Conditions Yield (%) Advantages Limitations
Ammonium Salt Intermediate Trialkylammonium pyrimidine salts 150-300 °C, HBr treatment 86-95 High yield, good purity Requires high temperature, corrosive reagents
Vilsmeier Reagent Condensation Enamine intermediates Room temp to moderate heat, multi-step ~65-70 Scalable, industrially viable Multi-step, requires hydrogenation step
Nucleophilic Substitution on Halopyrimidines 5-Halopyrimidin-2-amine Mild heating, methylthiolate salts Variable Direct functionalization Halogenated precursors needed, possible side reactions

Research Findings and Notes

  • The ammonium salt route emphasizes the importance of controlled temperature and solvent removal to maximize yield and purity. The use of hydrogen bromide is critical for the cleavage and substitution steps.
  • The condensation approach using cyanoacetamide and Vilsmeier reagent is noted for its scalability and suitability for industrial synthesis, although it requires subsequent hydrogenation to obtain the amine functionality.
  • Direct nucleophilic substitution methods are more straightforward but depend heavily on the availability and reactivity of halogenated pyrimidine intermediates, which may require additional synthetic steps to prepare.
  • The choice of method depends on factors such as scale, available reagents, desired purity, and environmental or safety considerations.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler pyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrimidine derivatives without the methylthio group.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

5-(Methylthio)pyrimidin-2-amine is a pyrimidine derivative characterized by a methylthio group at the 2-position and an amino group at the 5-position. Its chemical formula is C6_6H8_8N2_2S, which contributes to its diverse biological activities. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and derivatizations.

Medicinal Chemistry

5-(Methylthio)pyrimidin-2-amine has been investigated for its potential as an antimicrobial , antiviral , and anticancer agent. Its mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cellular functions.

  • Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a new antibiotic candidate. The mechanism likely involves interference with bacterial DNA synthesis.
  • Anticancer Properties : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines. For instance, compounds derived from 5-(Methylthio)pyrimidin-2-amine have demonstrated activity against T-cell acute lymphoblastic leukemia and oral epidermoid carcinoma cells .

Biological Research

The compound is also studied for its biological activities beyond antimicrobial effects:

  • Anti-inflammatory Effects : Some derivatives have shown promising results in inhibiting COX-2 activity, which is a target for anti-inflammatory drugs. The IC50_{50} values for some derivatives were comparable to standard anti-inflammatory medications like celecoxib .
  • Neuroprotective Properties : There are indications that 5-(Methylthio)pyrimidin-2-amine may possess neuroprotective effects by modulating pathways involved in cellular stress responses.

Agrochemical Applications

In the agricultural sector, this compound is being explored for its potential use in developing new agrochemicals. Its ability to act as a building block for more complex heterocycles makes it valuable in synthesizing pesticides and herbicides with enhanced efficacy.

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of various derivatives of 5-(Methylthio)pyrimidin-2-amine against human cancer cell lines using the MTT assay. Results indicated that some compounds exhibited IC50_{50} values significantly lower than standard treatments, highlighting their potential as effective anticancer agents .

Case Study 2: Synthesis and Derivatization

Research focusing on the synthesis of glucopyranosyl analogs of 5-(Methylthio)pyrimidin-2-amine demonstrated that these derivatives could act as potent inhibitors of glycogen phosphorylase, an enzyme linked to metabolic disorders such as diabetes . This study illustrates the versatility of the compound in creating therapeutically relevant agents.

Mechanism of Action

The mechanism of action of 5-(Methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 5-position of pyrimidin-2-amine serves as a critical site for structural diversification. Below is a comparative analysis of substituents, synthesis methods, and physicochemical properties:

Key Observations :

  • Substituent Diversity : The 5-position accommodates alkynyl (e.g., hex-1-ynyl), aryl (e.g., 4-methoxyphenyl), and heterocyclic groups, each altering electronic and steric profiles. Methylthio substituents may enhance nucleophilic substitution reactivity compared to stable aryl groups .
  • Synthesis Yields: Sonogashira couplings (e.g., 5-hex-1-ynyl derivative) achieve near-quantitative yields (99%), whereas substitutions (e.g., 5-(4-methylpiperazinyl) derivative) yield ~38% .
  • Biological Relevance : Complex derivatives like lexibulin demonstrate antiviral activity, suggesting that 5-(Methylthio)pyrimidin-2-amine could serve as a precursor for bioactive molecules .

Physicochemical and Spectral Properties

  • Melting Points : Alkynyl derivatives (e.g., 5-hex-1-ynyl) exhibit higher melting points (136–149°C) compared to aryl-substituted compounds, likely due to increased molecular symmetry .
  • Spectroscopy : HR-MS and NMR data are critical for characterization. For example, 4-(thiazol-5-yl)pyrimidine derivatives show HR-MS peaks at m/z 436.1616 ([M + H]⁺) , while 5-iodo derivatives display distinct N–H⋯N hydrogen bonding in crystallography .

Biological Activity

5-(Methylthio)pyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a methylthio group at the fifth position and an amino group at the second position of the pyrimidine ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, agriculture, and material science.

The synthesis of 5-(Methylthio)pyrimidin-2-amine can be achieved through several methods, including:

  • Nucleophilic substitution : Reaction of 2-chloropyrimidine with methylthiolate anion, followed by substitution with an amino group using bases like sodium hydride or potassium carbonate in polar aprotic solvents such as DMF or DMSO.
  • Cyclization : Involves amidines and thioketones under catalytic conditions, yielding various pyrimidine derivatives.

These synthetic routes allow for the production of 5-(Methylthio)pyrimidin-2-amine as a versatile building block for further chemical modifications.

Antimicrobial Properties

Research indicates that 5-(Methylthio)pyrimidin-2-amine exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, including Staphylococcus aureus. For instance, its derivatives have shown strong inhibition against dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth and survival .

Anticancer Activity

The compound has also been explored for anticancer properties. Studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, a study involving pyrimidine derivatives reported that specific compounds exhibited mean percent inhibition rates of up to 50% against non-small cell lung cancer and melanoma cell lines . The mechanism is believed to involve interference with DNA synthesis and repair pathways, leading to apoptosis in cancer cells.

The biological activity of 5-(Methylthio)pyrimidin-2-amine is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for both microbial and cancer cell proliferation.
  • Receptor Interaction : It may also interact with various receptors, modulating cellular signaling pathways that control growth and survival.

Comparative Analysis with Similar Compounds

5-(Methylthio)pyrimidin-2-amine can be compared with other pyrimidine derivatives based on their biological activities:

Compound NameKey FeaturesBiological Activity
2-Aminopyrimidine Lacks methylthio groupDifferent antimicrobial properties
5-Methylpyrimidin-2-amine Contains a methyl groupVaries in reactivity; less potent in some assays
5-(Methylsulfonyl)pyrimidin-2-amine More oxidized than methylthio groupExhibits distinct chemical behavior and activity

This comparative analysis highlights the unique biological profile of 5-(Methylthio)pyrimidin-2-amine due to its specific substitution pattern.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of 5-(Methylthio)pyrimidin-2-amine against multiple strains of bacteria. The results indicated that derivatives exhibited strong antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Research : Another study focused on the anticancer potential of various pyrimidine derivatives, including 5-(Methylthio)pyrimidin-2-amine. The findings showed significant inhibition of cell growth in several cancer types, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the structure. Key signals include aromatic protons (~8.3 ppm for pyrimidine protons) and methylthio groups (~2.1–2.4 ppm for SCH3_3). Coupling patterns (e.g., singlet for symmetry in pyrimidine) aid in structural assignment .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated [M+^+] for C5_5H7_7N3_3S: 141.0365) .
  • IR Spectroscopy : Identifies functional groups, such as N-H stretches (~3328 cm1^{-1}) and C-S vibrations (~665 cm1^{-1}) .

Advanced: How can reaction conditions be optimized for higher yields in Sonogashira coupling?

Q. Methodological Answer :

  • Catalyst Selection : PdCl2_2(PPh3_3)2_2 or Pd(PPh3_3)4_4 with CuI as a co-catalyst enhances coupling efficiency .
  • Solvent and Temperature : THF or DMF at 60–80°C under inert gas (N2_2) minimizes side reactions. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .
  • Purification : Column chromatography (silica gel, hexane/acetone gradient) or recrystallization from ethanol improves purity (>95%) .

Advanced: How to resolve contradictions in spectroscopic data during structural analysis?

Q. Methodological Answer :

  • Cross-Verification : Use complementary techniques (e.g., X-ray crystallography for unambiguous confirmation of bond angles and dihedral angles, as demonstrated for iodopyrimidine analogs) .
  • Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR shifts and IR bands, aiding in reconciling experimental vs. theoretical data .
  • Isotopic Labeling : 15^15N or 13^13C labeling clarifies ambiguous signals in crowded spectra .

Basic: What purification strategies are recommended for this compound?

Q. Methodological Answer :

  • Chromatography : Silica gel column chromatography with gradients of hexane/ethyl acetate (3:1 to 1:2) effectively separates impurities .
  • Recrystallization : Ethanol or methanol recrystallization at low temperatures yields high-purity crystals. For hygroscopic samples, anhydrous solvents are critical .

Advanced: What mechanisms underlie its potential biological activity?

Q. Methodological Answer :

  • Target Interaction : Pyrimidine analogs often inhibit enzymes (e.g., kinases) via competitive binding. Methylthio groups may enhance lipophilicity, improving membrane permeability .
  • Biological Assays :
    • Antimicrobial Testing : Broth microdilution (MIC assays) against S. aureus or E. coli .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50_{50} values .
  • SAR Studies : Modifying the methylthio group to ethylthio or phenylthio derivatives compares activity trends .

Basic: How to assess stability under varying storage conditions?

Q. Methodological Answer :

  • Thermal Stability : TGA (Thermogravimetric Analysis) determines decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
  • HPLC Monitoring : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) tracks degradation products over time .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Q. Methodological Answer :

  • Bioisosteric Replacement : Substitute methylthio with sulfoxide or sulfone groups to modulate solubility and metabolic stability .
  • Prodrug Strategies : Acetylate the amine group to improve oral bioavailability, with hydrolysis in vivo releasing the active compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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